

Preclinical studies on BI-2493

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Compound of Interest

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An In-depth Technical Guide to the Preclinical Evaluation of **BI-2493**, a Pan-KRAS Inhibitor

Introduction

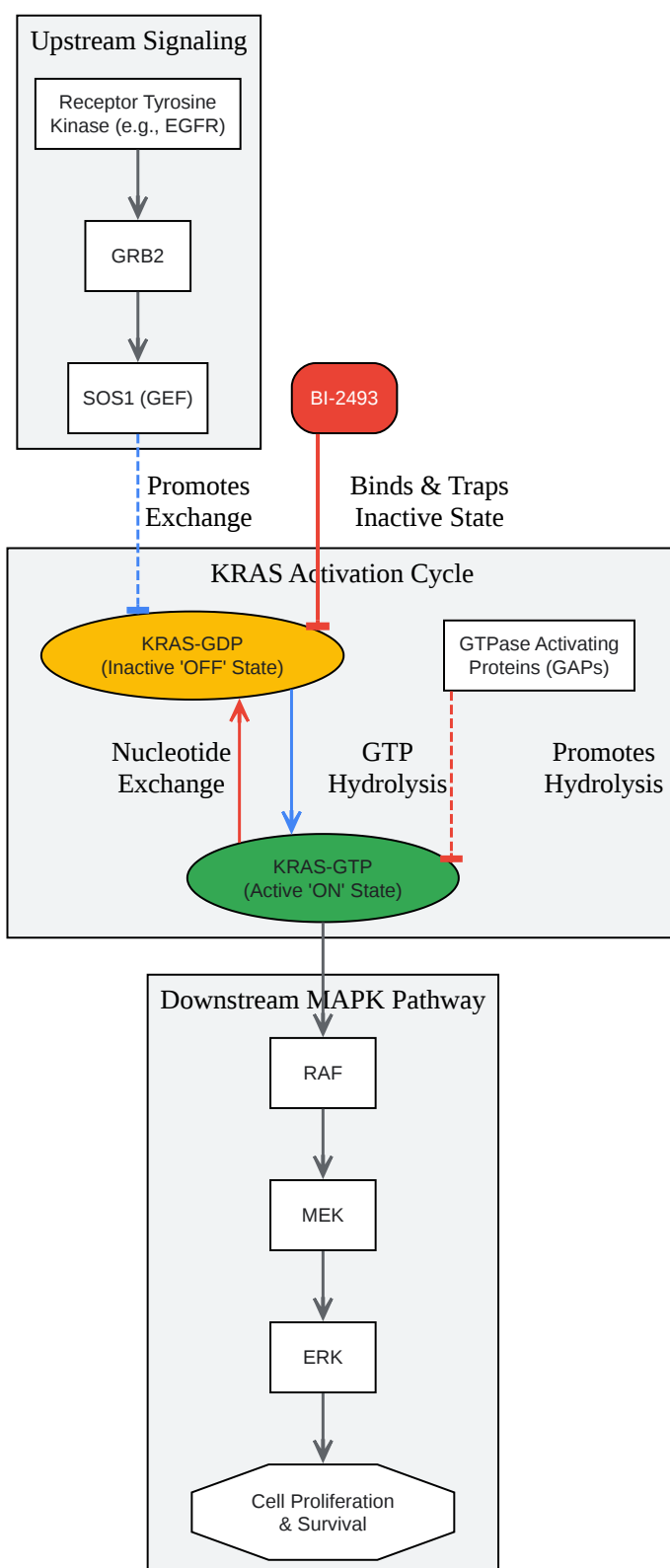
KRAS is the most frequently mutated oncogene in human cancers, making it a highly sought-after therapeutic target. For decades, direct inhibition of KRAS was considered an insurmountable challenge. The development of covalent inhibitors targeting the KRAS G12C mutation marked a significant breakthrough, validating the druggability of this protein. Building on this progress, research has expanded to develop inhibitors with broader activity against various KRAS mutations and other alterations like wild-type (WT) gene amplification.

BI-2493 is a first-in-class, orally bioavailable, reversible pan-KRAS inhibitor developed by Boehringer Ingelheim in collaboration with MD Anderson.[1] It emerged from an optimization program that began with a KRAS G12C inhibitor, leading to the potent, noncovalent inhibitor BI-2865.[2][3] Further rigidification of the chemical structure via spirocyclization resulted in **BI-2493**, a compound with improved potency, metabolic stability, and permeability, making it suitable for in vivo evaluation.[2][3][4] This document provides a comprehensive overview of the preclinical data for **BI-2493**, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacodynamic effects.

Mechanism of Action

BI-2493 is a potent, noncovalent inhibitor that selectively targets KRAS, showing no activity against the closely related HRAS and NRAS isoforms.[2][3][5] It functions by binding to the inactive, GDP-bound "OFF" state of KRAS.[5][6][7] This mechanism prevents the SOS1-mediated nucleotide exchange, trapping KRAS in its inactive conformation and blocking the

activation of downstream oncogenic signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway.[8][9] This "OFF-state" inhibition is effective against cancers driven by various KRAS mutations as well as those with KRAS WT amplification, where overexpression of the protein drives tumor growth.[6][10]



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Caption: KRAS Signaling Pathway and **BI-2493** Mechanism of Action.

In Vitro Studies

The antiproliferative activity of **BI-2493** was evaluated across a wide array of cancer cell lines, demonstrating broad efficacy in models with diverse KRAS alterations.

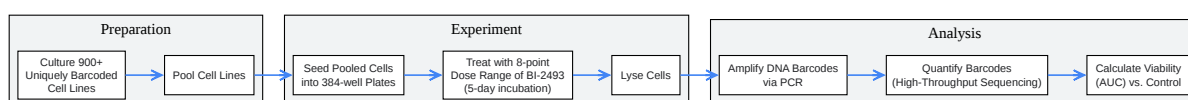
Cell Line Proliferation Assays

High-throughput screening using the PRISM platform (Profiling Relative Inhibition Simultaneously in Mixtures) assessed the sensitivity of over 900 cancer cell lines to **BI-2493**.^[7]^[10]^[11] The results showed that cell lines with KRAS alterations (both mutations and WT amplifications) were among the most sensitive.^[10]^[11] Specifically, KRAS WT-amplified cell lines with a copy number (CN) greater than 7 were identified as highly sensitive.^[6]^[10]^[12] Further studies confirmed potent antiproliferative activity in various cancer cell lines harboring different KRAS mutations.^[3]

Cell Line	Cancer Type	KRAS Status	Key Finding	Reference
Panel (801 lines)	Multiple	Various mutations & WT amplification	Broad activity; KRAS-altered lines are most sensitive.	^[10] ^[11]
Multiple	Gastroesophageal	WT Amplified (CN > 7)	High sensitivity to BI-2493.	^[6] ^[10] ^[12]
Ba/F3	Isogenic	Engineered KRAS/HRAS/NRAS mutants	Potent effect on KRAS-dependent cells; weaker on HRAS/NRAS.	^[3]
A-375	Melanoma	BRAF V600E (KRAS WT)	Used as a negative control, showing no effect.	^[3]

Experimental Protocol: PRISM Cellular Viability Screen

- Cell Line Pooling: Over 900 distinct cancer cell lines, each uniquely barcoded with a 24-base pair DNA sequence, were cultured.
- Seeding: The pooled cell lines were seeded into 384-well plates.
- Treatment: Cells were treated with **BI-2493** across an eight-point dose range (e.g., 4.57 nM to 10 μ M in threefold dilutions) for 5 days.^[7]
- Lysis and Barcode Amplification: After treatment, cells were lysed, and the DNA barcodes from surviving cells were amplified using PCR.
- Quantification: The amplified barcodes were quantified using a high-throughput sequencing platform.
- Data Analysis: The relative abundance of each cell line's barcode in treated versus control wells was calculated to determine cell viability and dose-response curves. The area under the curve (AUC) was used as a measure of sensitivity.^[11]



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Caption: High-Throughput In Vitro Screening Workflow (PRISM Assay).

In Vivo Studies

BI-2493 has demonstrated significant in vivo efficacy, including tumor regression, in multiple cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. Treatment was administered orally and was generally well-tolerated.^[5]

Efficacy in Xenograft Models

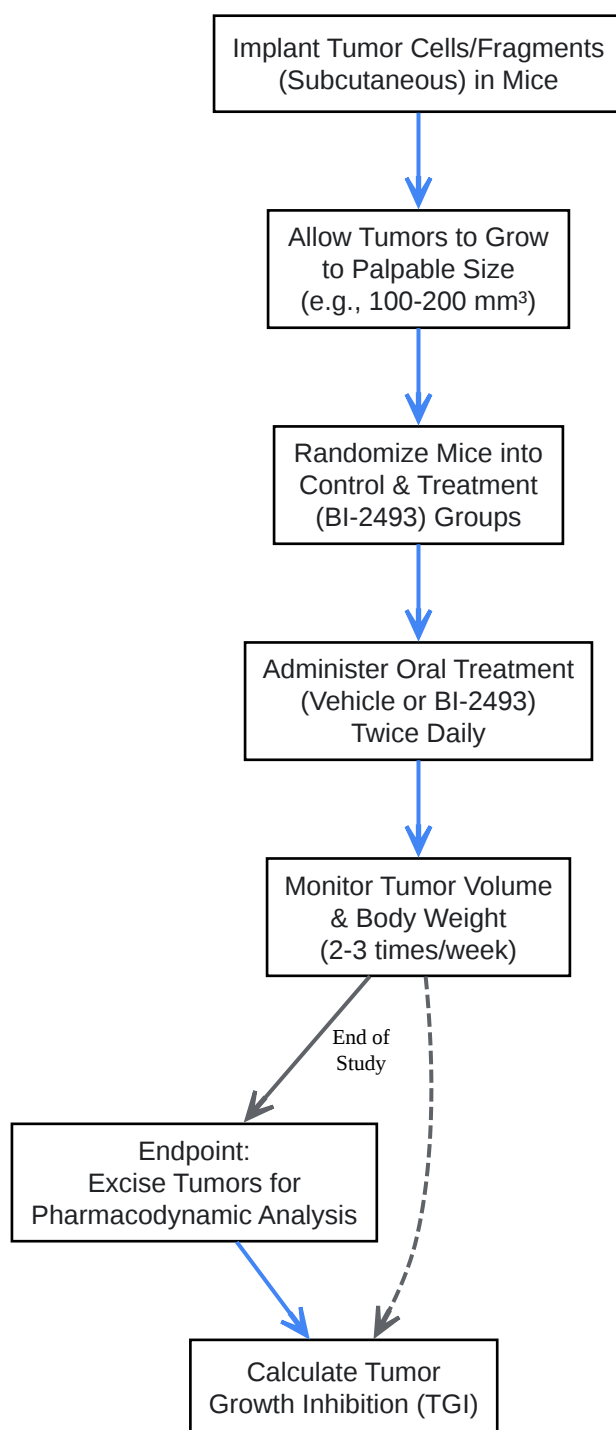
Model Type	Cancer Type	KRAS Status	Dosing Regimen	Tumor Growth Inhibition (TGI)	Key Finding	Reference
CDX (SW480)	Colorectal	G12V	30 or 90 mg/kg, BID	Significant tumor growth suppression.	Dose-dependent efficacy.	[3]
CDX (NCI-H358)	NSCLC	G12C	30 mg/kg, BID	Significant tumor growth suppression.	Efficacy in a G12C model.	[3]
CDX (MKN1)	Gastric	WT Amplified (CN=12.7)	90 mg/kg	140%	Durable tumor regression.	[5]
PDX (ES11082)	Esophageal	WT Amplified (CN=98)	30 mg/kg, BID	78%	Efficacy in a PDX model.	[5] [13]
PDX (GA6871)	Gastric	WT Amplified (CN=28)	Not specified	108%	Deep and lasting tumor regression.	[5]

TGI > 100% indicates tumor regression.

Experimental Protocol: Xenograft Efficacy Study

- **Model Establishment:** Immunocompromised mice (e.g., nude mice) were subcutaneously implanted with cancer cells (CDX) or tumor fragments from a patient (PDX).
- **Tumor Growth:** Tumors were allowed to grow to a predetermined size (e.g., 100-200 mm³).

- Randomization: Mice were randomized into vehicle control and treatment groups (n=7-8 per group).[3]
- Treatment Administration: **BI-2493** was administered orally, typically twice daily (BID), at specified doses (e.g., 30 mg/kg or 90 mg/kg).[3]
- Monitoring: Tumor volume and body weight were measured regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 20-33 days).[13]
- Endpoint Analysis: At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., IHC, mRNA expression).
- Data Calculation: Tumor Growth Inhibition (TGI) was calculated as $\%TGI = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100$.



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Caption: In Vivo Xenograft Model Experimental Workflow.

Pharmacodynamics and Safety

Pharmacodynamic Effects

In vivo studies confirmed that **BI-2493** effectively inhibits the MAPK signaling pathway. In the MKN1 xenograft model, treatment with **BI-2493** led to a dose-dependent downregulation of pERK (the phosphorylated, active form of ERK) and DUSP6 mRNA, a known downstream target of ERK signaling.[11][13] This pathway modulation was sustained at 24 hours post-treatment, correlating with the observed antitumor efficacy.[11][13] Immunohistochemistry (IHC) analysis of tumors at the study endpoint showed a decrease in the proliferation marker Ki67 and an increase in the apoptosis marker cleaved caspase-3 (cC3) in treated tumors compared to controls.[13]

Safety and Tolerability

Across multiple in vivo studies, treatment with **BI-2493** was well-tolerated. No significant toxicity, as measured by effects on the body weight of the mice, was observed throughout the treatment periods.[3][5] This favorable safety profile is likely attributed to the high selectivity of **BI-2493** for KRAS over other RAS isoforms, potentially minimizing off-target effects in normal tissues.[3][5]

Conclusion

The preclinical data for **BI-2493** strongly support its profile as a potent and selective pan-KRAS inhibitor. It demonstrates broad antiproliferative activity in vitro across numerous cancer cell lines with diverse KRAS mutations and is particularly effective in models with KRAS wild-type amplification.[3][10] In vivo, **BI-2493** induces significant tumor growth inhibition and regression in various xenograft models with a favorable safety profile.[3][5] The mechanism of action, involving the trapping of KRAS in its inactive "OFF" state, has been confirmed by pharmacodynamic studies showing sustained inhibition of the MAPK pathway.[11][13]

These promising preclinical findings highlight the therapeutic potential of **BI-2493** for patients with cancers driven by a wide range of KRAS alterations. The research on **BI-2493** has provided a strong foundation for further optimization, leading to the development of BI 3706674, which has advanced into clinical trials.[3]

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